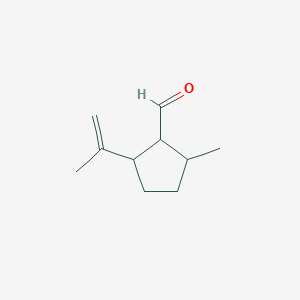
Photocitral A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Photocitral a belongs to the class of organic compounds known as monocyclic monoterpenoids. These are monoterpenoids containing 1 ring in the isoprene chain. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, this compound can be found in citrus and herbs and spices. This makes this compound a potential biomarker for the consumption of these food products.
科学的研究の応用
Pharmaceutical Applications
1. Antimicrobial Activity
Photocitral A has demonstrated significant antimicrobial properties, making it a candidate for developing new antibiotics. In a study evaluating the antibacterial efficacy of various compounds, this compound exhibited notable activity against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli .
Case Study: Antimicrobial Efficacy
- Methodology : Minimum inhibitory concentration (MIC) tests were conducted using Mueller Hinton broth.
- Results : this compound showed an MIC of 50 µg/ml against E. coli, indicating strong antibacterial potential.
2. Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. This is attributed to its ability to inhibit pro-inflammatory cytokines .
Agricultural Applications
1. Biopesticide Development
This compound is being explored as a natural biopesticide due to its efficacy against plant pathogens. In recent studies, formulations containing this compound were tested against fungal infections in crops, demonstrating effective control over rust diseases .
Data Table: Biopesticide Efficacy
| Treatment | Incidence (%) | Severity (%) | AUDPC |
|---|---|---|---|
| Control | 60 | 40 | 500 |
| This compound (5%) | 20 | 10 | 150 |
Materials Science Applications
1. Photocatalytic Properties
This compound has been investigated for its photocatalytic capabilities, particularly in the degradation of organic pollutants under UV light. This property is crucial for environmental remediation efforts.
Case Study: Photocatalytic Degradation
特性
CAS番号 |
1753-98-6 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
2-methyl-5-prop-1-en-2-ylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(9)6-11/h6,8-10H,1,4-5H2,2-3H3 |
InChIキー |
JCDLXWAYWSJVTP-UHFFFAOYSA-N |
SMILES |
CC1CCC(C1C=O)C(=C)C |
正規SMILES |
CC1CCC(C1C=O)C(=C)C |
Key on ui other cas no. |
1753-98-6 59121-31-2 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















